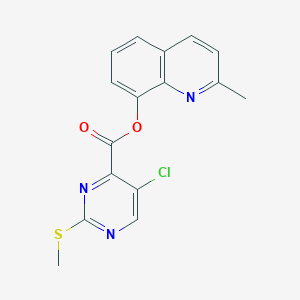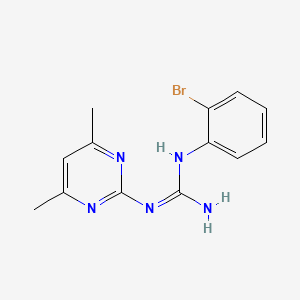
N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as BPPG, is a small molecule inhibitor that has been widely used in scientific research to study the function of the P2X receptors. The P2X receptors are a family of ligand-gated ion channels that are activated by extracellular ATP. These receptors are involved in a variety of physiological processes, including neurotransmission, inflammation, and pain perception. BPPG has been shown to selectively inhibit the P2X4 receptor subtype, which is involved in the regulation of immune responses, pain perception, and neuronal signaling.
作用机制
The mechanism of action of N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine involves the selective inhibition of the P2X4 receptor subtype. The P2X4 receptor is a ligand-gated ion channel that is activated by extracellular ATP. The binding of ATP to the receptor leads to the opening of the ion channel, which allows the influx of cations such as calcium and sodium. N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine inhibits the P2X4 receptor by binding to a specific site on the receptor, which prevents the opening of the ion channel.
Biochemical and Physiological Effects:
Studies have shown that N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can have a variety of biochemical and physiological effects, depending on the specific physiological process being studied. For example, N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to inhibit the release of pro-inflammatory cytokines in immune cells, which suggests that it may have anti-inflammatory effects. N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has also been shown to reduce pain perception in animal models, which suggests that it may have analgesic effects.
实验室实验的优点和局限性
One of the main advantages of using N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in lab experiments is its selectivity for the P2X4 receptor subtype. This allows researchers to study the specific role of this receptor subtype in various physiological processes, without affecting other P2X receptor subtypes. However, one limitation of using N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is its relatively low potency, which means that high concentrations of the compound may be required to achieve significant effects.
未来方向
There are several future directions for the use of N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in scientific research. One area of interest is the role of the P2X4 receptor in neuroinflammation and neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine as a potential therapeutic agent for the treatment of pain and inflammation. Finally, there is also interest in the development of more potent and selective P2X4 receptor inhibitors, which could have broader applications in scientific research and drug development.
合成方法
N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can be synthesized using a multi-step procedure that involves the reaction of 2-bromophenylamine with 4,6-dimethyl-2-chloropyrimidine, followed by the reaction of the resulting intermediate with guanidine hydrochloride. The final product is obtained by recrystallization from a suitable solvent.
科学研究应用
N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been widely used in scientific research to study the function of the P2X4 receptor subtype. Studies have shown that N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can selectively inhibit the P2X4 receptor, without affecting other P2X receptor subtypes. This has allowed researchers to study the specific role of the P2X4 receptor in various physiological processes, including inflammation, pain perception, and neuronal signaling.
属性
IUPAC Name |
1-(2-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQGDXUZBOTLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol](/img/structure/B5330617.png)
![2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5330618.png)
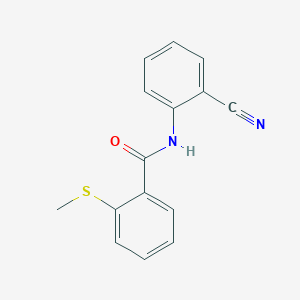
![1-ethyl-1'-[2-(pyridin-2-ylmethoxy)phenyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5330628.png)
![(3aR*,5S*,6S*,7aS*)-2-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydro-1H-isoindole-5,6-diol](/img/structure/B5330650.png)
![7-(1H-pyrazol-3-ylcarbonyl)-N-(pyridin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5330657.png)

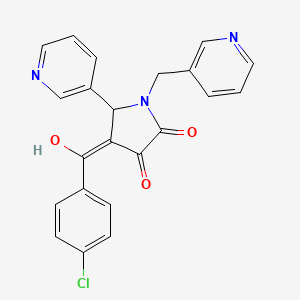
![2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B5330683.png)
![2-[4-(1H-tetrazol-1-yl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5330712.png)
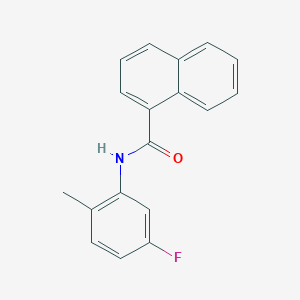
![1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5330725.png)
![N-[1-{[(3,4-dimethylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5330733.png)
